molecular formula C27H21ClN4O2 B4288007 6-AMINO-3-(4-CHLOROPHENYL)-4-{4-[(4-METHYLBENZYL)OXY]PHENYL}-1,4-DIHYDROPYRANO[2,3-C]PYRAZOL-5-YL CYANIDE

6-AMINO-3-(4-CHLOROPHENYL)-4-{4-[(4-METHYLBENZYL)OXY]PHENYL}-1,4-DIHYDROPYRANO[2,3-C]PYRAZOL-5-YL CYANIDE

Cat. No.: B4288007
M. Wt: 468.9 g/mol
InChI Key: MJQGEDYJFHPCIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-AMINO-3-(4-CHLOROPHENYL)-4-{4-[(4-METHYLBENZYL)OXY]PHENYL}-1,4-DIHYDROPYRANO[2,3-C]PYRAZOL-5-YL CYANIDE is a complex organic compound that belongs to the class of pyrazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-AMINO-3-(4-CHLOROPHENYL)-4-{4-[(4-METHYLBENZYL)OXY]PHENYL}-1,4-DIHYDROPYRANO[2,3-C]PYRAZOL-5-YL CYANIDE typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the condensation of 4-chlorobenzaldehyde, malononitrile, and 4-[(4-methylbenzyl)oxy]benzaldehyde in the presence of a base such as piperidine. The reaction mixture is then subjected to reflux conditions to facilitate the formation of the desired pyrazole-pyran ring system.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and stringent quality control measures. Solvent recovery and recycling, as well as waste management, are critical aspects of the industrial production process to ensure environmental compliance and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

6-AMINO-3-(4-CHLOROPHENYL)-4-{4-[(4-METHYLBENZYL)OXY]PHENYL}-1,4-DIHYDROPYRANO[2,3-C]PYRAZOL-5-YL CYANIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like thionyl chloride or nucleophiles like sodium methoxide.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

6-AMINO-3-(4-CHLOROPHENYL)-4-{4-[(4-METHYLBENZYL)OXY]PHENYL}-1,4-DIHYDROPYRANO[2,3-C]PYRAZOL-5-YL CYANIDE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.

    Industry: Utilized in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of 6-AMINO-3-(4-CHLOROPHENYL)-4-{4-[(4-METHYLBENZYL)OXY]PHENYL}-1,4-DIHYDROPYRANO[2,3-C]PYRAZOL-5-YL CYANIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For instance, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 6-amino-3-methyl-4-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
  • 6-amino-4-(2-chlorophenyl)-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
  • 6-amino-4-(3-methoxyphenyl)-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

Uniqueness

The uniqueness of 6-AMINO-3-(4-CHLOROPHENYL)-4-{4-[(4-METHYLBENZYL)OXY]PHENYL}-1,4-DIHYDROPYRANO[2,3-C]PYRAZOL-5-YL CYANIDE lies in its specific substituents, which confer distinct chemical and biological properties

Properties

IUPAC Name

6-amino-3-(4-chlorophenyl)-4-[4-[(4-methylphenyl)methoxy]phenyl]-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H21ClN4O2/c1-16-2-4-17(5-3-16)15-33-21-12-8-18(9-13-21)23-22(14-29)26(30)34-27-24(23)25(31-32-27)19-6-10-20(28)11-7-19/h2-13,23H,15,30H2,1H3,(H,31,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJQGEDYJFHPCIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)COC2=CC=C(C=C2)C3C(=C(OC4=NNC(=C34)C5=CC=C(C=C5)Cl)N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H21ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
6-AMINO-3-(4-CHLOROPHENYL)-4-{4-[(4-METHYLBENZYL)OXY]PHENYL}-1,4-DIHYDROPYRANO[2,3-C]PYRAZOL-5-YL CYANIDE
Reactant of Route 2
Reactant of Route 2
6-AMINO-3-(4-CHLOROPHENYL)-4-{4-[(4-METHYLBENZYL)OXY]PHENYL}-1,4-DIHYDROPYRANO[2,3-C]PYRAZOL-5-YL CYANIDE
Reactant of Route 3
6-AMINO-3-(4-CHLOROPHENYL)-4-{4-[(4-METHYLBENZYL)OXY]PHENYL}-1,4-DIHYDROPYRANO[2,3-C]PYRAZOL-5-YL CYANIDE
Reactant of Route 4
6-AMINO-3-(4-CHLOROPHENYL)-4-{4-[(4-METHYLBENZYL)OXY]PHENYL}-1,4-DIHYDROPYRANO[2,3-C]PYRAZOL-5-YL CYANIDE
Reactant of Route 5
6-AMINO-3-(4-CHLOROPHENYL)-4-{4-[(4-METHYLBENZYL)OXY]PHENYL}-1,4-DIHYDROPYRANO[2,3-C]PYRAZOL-5-YL CYANIDE
Reactant of Route 6
6-AMINO-3-(4-CHLOROPHENYL)-4-{4-[(4-METHYLBENZYL)OXY]PHENYL}-1,4-DIHYDROPYRANO[2,3-C]PYRAZOL-5-YL CYANIDE

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